Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base
The hydrochloride salt form of (S)-3-(3-chlorophenyl)-beta-alaninol (CAS 1217859-58-9) offers significantly improved aqueous solubility compared to its free base analog (CAS 1212999-20-6) . While quantitative solubility values are not reported in the available literature, the conversion to a hydrochloride salt is a standard and well-understood strategy in medicinal chemistry to enhance the dissolution of basic amine-containing compounds in polar solvents . The free base, lacking the protonated amine, is expected to have markedly lower water solubility.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | High aqueous solubility (as hydrochloride salt) |
| Comparator Or Baseline | (S)-3-(3-Chlorophenyl)-beta-alaninol free base (CAS 1212999-20-6); Expected low aqueous solubility |
| Quantified Difference | Qualitative difference reported; exact value not specified |
| Conditions | Physicochemical property inference based on salt form |
Why This Matters
The increased solubility facilitates the preparation of aqueous stock solutions for in vitro assays and can improve in vivo bioavailability, making the HCl salt the preferred form for most biological studies.
